molecular formula C8H9NO2 B12124330 3-(Aminomethyl)-4-hydroxybenzaldehyde

3-(Aminomethyl)-4-hydroxybenzaldehyde

Cat. No.: B12124330
M. Wt: 151.16 g/mol
InChI Key: HBFAPZJEXMEIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It features a benzene ring substituted with an aminomethyl group (-CH2NH2) at the third position and a hydroxyl group (-OH) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with 4-hydroxybenzaldehyde.

    Aminomethylation: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where 4-hydroxybenzaldehyde reacts with formaldehyde and a primary amine (e.g., methylamine) under acidic conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or imines.

    Reduction: Reduction of the aldehyde group can yield 3-(Aminomethyl)-4-hydroxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or imines.

    Reduction: 3-(Aminomethyl)-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)-4-hydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the aminomethyl group, making it less versatile in certain reactions.

    3-(Aminomethyl)phenol: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of an aminomethyl group, leading to different chemical properties and uses.

Uniqueness: 3-(Aminomethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic and biological applications. This dual functionality allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-(aminomethyl)-4-hydroxybenzaldehyde

InChI

InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2

InChI Key

HBFAPZJEXMEIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.